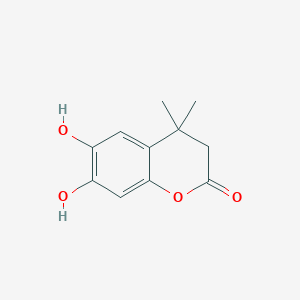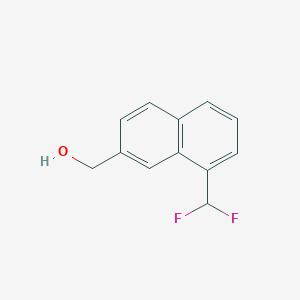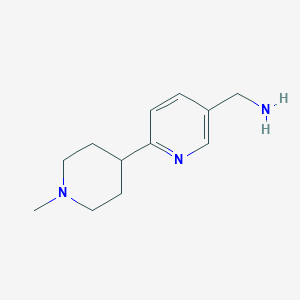
2,6-Dimethyl-3-morpholinoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-3-morpholinoaniline is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It is a derivative of aniline, where the aniline ring is substituted with two methyl groups at the 2 and 6 positions and a morpholine group at the 3 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-morpholinoaniline typically involves the substitution of morpholine on a suitable precursor. One common method is the reaction of 2,6-dimethylaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylacetamide (DMAc) at elevated temperatures (60-65°C) for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the reaction progress and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-3-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and ammonium chloride (NH4Cl) are often used.
Substitution: Reagents like aryl sulfonyl chlorides and chloroformates are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-3-morpholinoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-3-morpholinoaniline involves its interaction with specific molecular targets. For instance, its antioxidant action is exerted through the formation of nitroxyl radicals, which can inhibit the accumulation of peroxides and other reactive oxygen species . The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-morpholinoaniline: This compound is similar in structure but has a fluorine atom instead of methyl groups.
2,6-Dimethylaniline: Lacks the morpholine group but has similar methyl substitutions on the aniline ring.
4-Morpholinoaniline: Has a morpholine group but lacks the methyl substitutions
Uniqueness
2,6-Dimethyl-3-morpholinoaniline is unique due to the presence of both methyl and morpholine groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1138341-41-9 |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2,6-dimethyl-3-morpholin-4-ylaniline |
InChI |
InChI=1S/C12H18N2O/c1-9-3-4-11(10(2)12(9)13)14-5-7-15-8-6-14/h3-4H,5-8,13H2,1-2H3 |
InChI-Schlüssel |
YPWPODUUJRJTPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)N2CCOCC2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B11894534.png)


![7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)
